(S)-(1-Methylpyrrolidin-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S)-1-methylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOBZCAXECCBQL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(1-Methylpyrrolidin-3-yl)methanamine chemical properties

An In-depth Technical Guide to (S)-(1-Methylpyrrolidin-3-yl)methanamine: Properties, Synthesis, and Applications

Abstract

This compound is a chiral bifunctional organic compound featuring a saturated pyrrolidine ring, a tertiary amine, and a primary amine. This unique combination of structural motifs makes it a valuable and versatile building block, particularly in the fields of medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, known to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability, while the dual amine functionalities offer orthogonal handles for synthetic diversification. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, intended for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a chiral liquid at room temperature.[1] Its structure, featuring a stereocenter at the C3 position of the pyrrolidine ring, is critical for its application in stereoselective synthesis and for its specific interactions with biological targets.

Structure and Identifiers

The fundamental structure consists of a five-membered N-methylpyrrolidine ring substituted at the 3-position with an aminomethyl group.

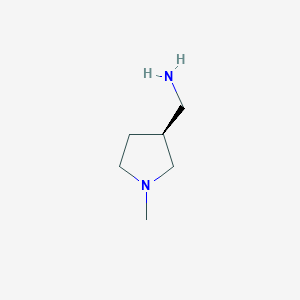

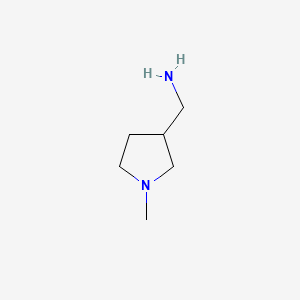

Caption: 2D Structure of this compound.

Physicochemical Data Summary

While specific experimental data for boiling point and density are not widely published, a summary of its known and computed properties provides essential information for its handling and use.

| Property | Value | Source(s) |

| IUPAC Name | (1-methylpyrrolidin-3-yl)methanamine | [2] |

| Stereoisomer | (S)-enantiomer | - |

| CAS Number | 13005-11-3 (racemate); 1419075-98-1 ((S)-enantiomer) | [2][3] |

| Molecular Formula | C₆H₁₄N₂ | [2][4] |

| Molecular Weight | 114.19 g/mol | [2][4] |

| Physical Form | Liquid | [1] |

| Purity (Typical) | ≥97% | [1] |

| Computed XLogP3 | -0.3 | [2] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | [2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [2] |

| Hydrogen Bond Acceptors | 2 (from both N atoms) | [2] |

| Predicted pKa (Primary Amine) | ~10.2 (strongest basic) | [5][6] |

| Predicted pKa (Tertiary Amine) | ~8.5 (weakest basic) | [5][6] |

Note: pKa values are predicted based on computational models and typical values for similar functional groups. The primary amine is expected to be more basic than the tertiary amine.

Synthesis and Reactivity

The synthesis of this compound requires a stereocontrolled approach to establish the chiral center at the C3 position. A common and logical strategy involves the modification of a chiral starting material, such as (S)-pyrrolidin-3-ol or a derivative thereof.

Representative Synthetic Pathway

A plausible and efficient synthesis begins with commercially available (S)-3-hydroxypyrrolidine. The pathway involves N-methylation followed by conversion of the hydroxyl group to the aminomethyl moiety.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: N-Methylation of (S)-3-Hydroxypyrrolidine

This protocol describes the first key step: the reductive amination to form the tertiary amine. This method is chosen for its high efficiency and common use in industrial processes.[7]

-

Reactor Setup: To a stirred hydrogenation reactor, add (S)-3-hydroxypyrrolidine (1.0 eq), methanol as the solvent, and 5% Palladium on Carbon (Pd/C) catalyst (approx. 2-5 mol%).

-

Reagent Addition: Add a 37% aqueous solution of formaldehyde (1.1 eq) to the mixture.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50 psi) and maintain the reaction at room temperature (20-25°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

-

Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude (S)-1-Methylpyrrolidin-3-ol can then be purified by vacuum distillation.

Reactivity Profile

The molecule's reactivity is dominated by its two amine groups.

-

Primary Amine (-CH₂NH₂): This is the more nucleophilic and less sterically hindered site. It readily undergoes acylation, alkylation, sulfonylation, and reductive amination with aldehydes and ketones. This functionality is the primary handle for derivatization in drug discovery.

-

Tertiary Amine (-N(CH₃)-): This site is basic and can be protonated to form salts, enhancing aqueous solubility. It can be oxidized or undergo quaternization with reactive alkyl halides, though it is significantly less nucleophilic than the primary amine.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the compound. Commercial suppliers typically provide documentation such as NMR, HPLC, and LC-MS.[4]

Caption: Standard analytical workflow for quality control.

Expected NMR Spectral Data

-

¹H NMR: The spectrum would be complex due to overlapping signals from the pyrrolidine ring protons. Key expected signals include:

-

A singlet for the N-methyl group (~2.2-2.4 ppm).

-

A multiplet for the chiral proton at C3.

-

Distinct multiplets for the aminomethyl (-CH₂NH₂) protons.

-

A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

-

Several multiplets for the C2, C4, and C5 methylene protons on the pyrrolidine ring.

-

-

¹³C NMR: The spectrum should show 6 distinct signals corresponding to the 6 carbon atoms in the molecule.

-

N-CH₃ carbon (~42 ppm).

-

Aminomethyl -CH₂- carbon (~45-50 ppm).

-

Chiral -CH- carbon at C3 (~35-40 ppm).

-

Ring -CH₂- carbons at C2, C4, C5 in the range of ~25-60 ppm.

-

Applications in Drug Discovery

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry. Its non-planar, saturated structure provides three-dimensional diversity, which is crucial for optimizing binding interactions with complex biological targets like enzymes and receptors.

Role as a Privileged Scaffold

This compound is an exemplar of a "privileged scaffold" fragment. Its incorporation into a larger molecule can confer several advantageous properties:

-

Improved Solubility: The basic nitrogen atoms can be protonated at physiological pH, increasing the aqueous solubility of the parent molecule.

-

Stereochemical Control: The defined stereocenter allows for the synthesis of single-enantiomer drugs, which often have improved efficacy and safety profiles.

-

Vectorial Exit Point: The primary amine provides a reactive point for connecting the scaffold to other parts of a drug molecule, allowing chemists to orient substituents into specific binding pockets of a target protein.

A key example of a related structure's use is in the synthesis of the antibiotic premafloxacin, where a substituted pyrrolidine derivative serves as a critical intermediate.[4]

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and requires careful handling by trained personnel in a controlled laboratory environment.

GHS Hazard Classification

| Hazard Class | Code | Statement | Pictogram |

| Flammable Liquids | H226 | Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | corrosive |

| Serious Eye Damage | H318 | Causes serious eye damage | corrosive |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a flame-retardant lab coat. Work should be conducted in a well-ventilated chemical fume hood.

-

Handling: Avoid direct contact with skin and eyes. Do not breathe vapors. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is 2-8°C.[1] Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chiral building block of significant value to the scientific research community, especially in pharmaceutical development. Its bifunctional nature, combined with the favorable properties of the pyrrolidine scaffold, provides a robust platform for the synthesis of novel, stereochemically defined molecules. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective utilization in the laboratory.

References

-

PubChem. (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

BIOSYNCE. (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. [Link]

-

A-ChemBuilder. The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. [Link]

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

-

Iannazzo, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7519. [Link]

-

Sørensen, M. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina Thesis. [Link]

-

PubChem. 1-Methylpyrrolidine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

European Patent Office. EP3415499A1 - Method for producing 1-methylpyrrolidin-3-ol. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PMC. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

Sources

- 1. PubChemLite - (1-methylpyrrolidin-3-yl)methanamine (C6H14N2) [pubchemlite.lcsb.uni.lu]

- 2. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. CAS 13005-11-3 | (1-methylpyrrolidin-3-yl)methanamine - Synblock [synblock.com]

- 5. peerj.com [peerj.com]

- 6. uregina.scholaris.ca [uregina.scholaris.ca]

- 7. (1-methylpyrrolidin-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of (S)-(1-Methylpyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of (S)-(1-Methylpyrrolidin-3-yl)methanamine. As a chiral building block of significant interest in medicinal chemistry and drug development, rigorous structural elucidation and stereochemical confirmation are paramount. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental design and data interpretation, ensuring scientific integrity and trustworthiness in your analytical workflows.

Introduction: The Significance of Spectroscopic Analysis

This compound is a chiral diamine featuring a stereocenter at the C3 position of the pyrrolidine ring. Its utility as a synthon in the synthesis of pharmacologically active compounds necessitates unambiguous confirmation of its structure and enantiomeric purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization. This guide will detail the expected spectral features and provide robust protocols for their acquisition and analysis.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data.

Figure 1: Structure of this compound with key functional groups highlighted. The chiral center is marked with an asterisk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a chiral compound like this compound, NMR, in conjunction with chiral auxiliaries, can also be used to determine enantiomeric purity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-CH₃ | ~2.2 - 2.4 | s (singlet) | 3H |

| Pyrrolidine Ring Protons (CH₂, CH) | ~1.5 - 3.0 | m (multiplet) | 7H |

| CH₂-NH₂ | ~2.5 - 2.8 | m (multiplet) | 2H |

| NH₂ | ~1.0 - 2.5 (broad) | s (singlet, broad) | 2H |

Causality Behind Predictions:

-

The N-CH₃ protons are adjacent to an electron-withdrawing nitrogen atom, hence their downfield shift into the 2.2-2.4 ppm region. They appear as a singlet as there are no adjacent protons to couple with.

-

The pyrrolidine ring protons will be in a complex, overlapping multiplet region. Their chemical shifts are influenced by their proximity to the two nitrogen atoms.

-

The CH₂-NH₂ protons are adjacent to both the chiral center and the primary amine, leading to a multiplet in the 2.5-2.8 ppm range.

-

The NH₂ protons often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The exact chemical shift is highly dependent on the solvent and concentration. This signal will disappear upon the addition of D₂O, a useful diagnostic test.[1]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will indicate the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~40 - 45 |

| Pyrrolidine C5 (adjacent to N) | ~55 - 60 |

| Pyrrolidine C2 (adjacent to N) | ~60 - 65 |

| Pyrrolidine C4 | ~25 - 30 |

| Pyrrolidine C3 (chiral center) | ~35 - 40 |

| CH₂-NH₂ | ~45 - 50 |

Causality Behind Predictions:

-

Carbons directly bonded to nitrogen (N-CH₃, C2, C5 ) are deshielded and appear at higher chemical shifts.[1]

-

The aliphatic carbons further from the nitrogen atoms (C3, C4 ) will resonate at lower chemical shifts.

-

The CH₂-NH₂ carbon is also influenced by the adjacent nitrogen, placing it in the 45-50 ppm range.

Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR-based structural elucidation.

Chiral Analysis using NMR

To determine the enantiomeric excess (e.e.), a chiral environment must be introduced to induce diastereomeric differentiation, making the enantiomers chemically non-equivalent in the NMR spectrum.

Methodology: Chiral Shift Reagents

Paramagnetic lanthanide complexes, often called chiral shift reagents (e.g., Eu(hfc)₃), can be added to the NMR sample.[2][3] These reagents form diastereomeric complexes with the amine, causing the signals of the two enantiomers to shift to different extents, allowing for integration and quantification of the e.e.[3][4]

Protocol for Chiral Shift Reagent Study:

-

Acquire a standard ¹H NMR spectrum of the sample.

-

Add a small, measured amount of the chiral shift reagent to the NMR tube.

-

Shake well to ensure complex formation.

-

Acquire subsequent ¹H NMR spectra , observing the separation of key signals (e.g., the N-CH₃ singlet).

-

Integrate the separated signals to determine the ratio of the enantiomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |

| N-H (Primary Amine) | Scissoring (Bend) | 1590 - 1650 | Medium-Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

Causality Behind Predictions:

-

Primary amines are characterized by a pair of peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[1]

-

The N-H scissoring vibration provides another characteristic band for primary amines.[1]

-

The C-H stretching of the methyl and methylene groups will be prominent in the 2850-3000 cm⁻¹ region.

-

The C-N stretching vibrations are typically found in the fingerprint region and can be harder to assign definitively.[1]

Protocol for ATR-FTIR Spectroscopy:

-

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 114.19 g/mol .[5] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z = 114) is expected. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our compound (2 nitrogen atoms, MW = 114).[1]

-

Key Fragmentation Pattern: The most common fragmentation pathway for amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Protocol for GC-MS Analysis:

Due to the polarity of amines, derivatization is often employed to improve chromatographic peak shape and volatility.

-

Derivatization (Optional but Recommended): React the amine with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form a less polar amide.

-

Sample Injection: Inject the neat or derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A temperature gradient program will be necessary.

-

Mass Spectrometry: Acquire the mass spectrum using electron ionization (EI) over a mass range of m/z 20-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and MS. This guide has provided the theoretical predictions for the spectral data and the practical, field-proven protocols for their acquisition. By understanding the causality behind the expected spectral features and employing robust analytical methodologies, researchers can ensure the unambiguous identification, structural confirmation, and purity assessment of this critical chiral building block.

References

- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH. (n.d.).

- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.).

- Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (2019, August). PLANTA MED.

- Water-Soluble Chiral Shift Reagents for High-Field NMR - TCI Chemicals. (n.d.).

- Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.). ResearchGate.

- The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC - NIH. (n.d.).

- Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding | Organic Letters - ACS Publications. (n.d.).

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.).

- A Water-Soluble Chiral Shift Reagent for Use in High-Field NMR - TCI Chemicals. (n.d.).

- Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. (n.d.).

- A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and - Benchchem. (n.d.).

- Chiral Shift Reagents Definition - Organic Chemistry Key Term - Fiveable. (n.d.).

- Chiral Discrimination of Acyclic Secondary Amines by 19F NMR | Analytical Chemistry. (2024, January 3).

- Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds - ResearchGate. (2025, August 6).

- (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem. (n.d.).

- 1-Methylpyrrolidine-2-methylamine | C6H14N2 | CID 117300 - PubChem. (n.d.).

- CAS 13005-11-3 | (1-methylpyrrolidin-3-yl)methanamine - Synblock. (n.d.).

- (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem - NIH. (n.d.).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

- (1-methylpyrrolidin-3-yl)methanamine - Sigma-Aldrich. (n.d.).

- (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9 - BIOSYNCE. (n.d.).

- 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem - NIH. (n.d.).

- (1-Methylpyrrolidin-3-yl)methanamine | 13005-11-3 - Sigma-Aldrich. (n.d.).

- 13C nuclear magnetic resonance spectroscopy (13C NMR) - NFDI4Chem Search Service. (2024, February 28).

- 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum - ChemicalBook. (n.d.).

- 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum - ChemicalBook. (n.d.).

- (1-methylpyrrolidin-3-yl)methanamine (C6H14N2) - PubChemLite. (n.d.).

- BB-4003801 - Hit2Lead. (n.d.).

- (1-methylpyrrolidin-3-yl)methanamine | Sigma-Aldrich. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).

- IR spectroscopy of N-methylpyrrolidine product in current work (red... - ResearchGate. (n.d.).

- 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed. (2013, December 1).

- 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. tcichemicals.com [tcichemicals.com]

- 5. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-(1-Methylpyrrolidin-3-yl)methanamine: A Technical Guide to its Putative Mechanism of Action as a Cholinergic System Modulator

Abstract

(S)-(1-Methylpyrrolidin-3-yl)methanamine is a chiral small molecule featuring a core N-methylpyrrolidine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. While direct pharmacological data for this specific molecule is not extensively published, its structural similarity to known cholinergic agents strongly suggests a mechanism of action centered on the modulation of nicotinic and/or muscarinic acetylcholine receptors. This technical guide synthesizes structure-activity relationship (SAR) data from analogous compounds to propose a putative mechanism of action for this compound. Furthermore, we provide a comprehensive framework of experimental protocols for the elucidation and validation of its pharmacological profile, intended for researchers in drug discovery and development.

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine ring is a privileged scaffold in neuroscience drug discovery, forming the core of numerous endogenous neurotransmitters and synthetic ligands targeting central nervous system (CNS) receptors.[1] Its conformational flexibility, basic nitrogen atom, and stereochemical properties allow for precise interactions with receptor binding pockets.[1] Notably, the N-methylpyrrolidine moiety is a key pharmacophore in nicotine, conferring high affinity for nicotinic acetylcholine receptors (nAChRs).[2][3] Variations in substitution on the pyrrolidine ring can dramatically alter receptor selectivity, shifting activity towards muscarinic acetylcholine receptors (mAChRs) or other receptor families entirely.[4][5][6]

This compound, with its N-methyl group and a methanamine substituent at the 3-position, presents an intriguing structural motif. The primary amine introduced by the methanamine group offers a potential key interaction point with receptor residues, while the stereochemistry at the 3-position is likely to be a critical determinant of binding affinity and functional activity.

Proposed Mechanism of Action: A Cholinergic Modulator

Based on the analysis of structurally related compounds, we hypothesize that this compound primarily acts as a modulator of cholinergic neurotransmission, with a likely affinity for both nicotinic and muscarinic acetylcholine receptors. The specific nature of its activity (agonist, antagonist, or allosteric modulator) and its receptor subtype selectivity remain to be experimentally determined.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The N-methylpyrrolidine core of this compound is structurally analogous to the pyrrolidine ring of nicotine. This suggests a potential interaction with the orthosteric binding site of nAChRs.[7] The protonated tertiary amine of the pyrrolidine ring can form a crucial cation-π interaction with aromatic residues in the receptor's binding pocket, a hallmark of nAChR ligand binding.[7] The aminomethyl group at the 3-position could engage in hydrogen bonding with nearby amino acid residues, potentially influencing subtype selectivity. For instance, modifications at various positions on the pyrrolidine ring of nicotine analogues have been shown to significantly alter their affinity and efficacy at α4β2 and α7 nAChR subtypes.[3]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Numerous pyrrolidine derivatives have been identified as potent muscarinic receptor ligands.[4][5][6] The tertiary amine of the N-methylpyrrolidine ring is a common feature in many muscarinic agonists and antagonists. The overall shape and electrostatic profile of this compound may allow it to fit within the highly conserved orthosteric binding site of mAChRs. The stereochemistry at the 3-position will be critical, as subtle changes in the spatial arrangement of substituents can convert a muscarinic agonist into an antagonist.[4]

Experimental Validation of the Proposed Mechanism of Action

A systematic and multi-faceted experimental approach is required to elucidate the precise mechanism of action of this compound. The following protocols provide a roadmap for its pharmacological characterization.

Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for a panel of relevant CNS receptors, with a primary focus on cholinergic receptor subtypes.

Objective: To quantify the binding affinity (Kᵢ) of this compound for human nAChR and mAChR subtypes.

Experimental Protocol: Radioligand Displacement Assay

-

Preparation of Cell Membranes: Obtain cell lines stably expressing individual human receptor subtypes (e.g., α4β2, α7 nAChRs; M1-M5 mAChRs). Culture cells to high density and harvest. Homogenize cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Epibatidine for nAChRs, [³H]-N-methylscopolamine for mAChRs), and varying concentrations of the test compound, this compound.

-

Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Expected Data Output:

| Receptor Subtype | Kᵢ (nM) for this compound |

| nAChR α4β2 | Hypothetical Value |

| nAChR α7 | Hypothetical Value |

| mAChR M1 | Hypothetical Value |

| mAChR M2 | Hypothetical Value |

| mAChR M3 | Hypothetical Value |

| mAChR M4 | Hypothetical Value |

| mAChR M5 | Hypothetical Value |

| A summary table of hypothetical binding affinities. |

Experimental Workflow: Receptor Binding Assay

Workflow for determining receptor binding affinity.

Functional Assays

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Objective: To characterize the functional activity (e.g., EC₅₀, Eₘₐₓ, IC₅₀) of this compound at its highest affinity cholinergic receptor subtypes.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) for nAChRs

-

Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the subunits of the target nAChR subtype.

-

Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Compound Application: Perfuse the chamber with a baseline buffer, then apply known concentrations of acetylcholine (ACh) to elicit a baseline current response. After washout, apply varying concentrations of this compound to determine if it elicits a current (agonist activity).

-

Antagonist Testing: If no agonist activity is observed, co-apply a fixed concentration of ACh with varying concentrations of the test compound to determine if it inhibits the ACh-induced current (antagonist activity).

-

Data Analysis: For agonists, plot the current response against the compound concentration to determine EC₅₀ and Eₘₐₓ. For antagonists, plot the inhibition of the ACh response against the compound concentration to determine IC₅₀.

Experimental Protocol: Calcium Mobilization Assay for Gq-coupled mAChRs (M1, M3, M5)

-

Cell Culture and Dye Loading: Plate cells expressing the target Gq-coupled mAChR subtype in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Use an automated liquid handler to add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Antagonist Testing: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., carbachol).

-

Data Analysis: Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Expected Data Output:

| Receptor | Assay | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ, % of ACh) |

| nAChR α4β2 | TEVC | e.g., Partial Agonist | Hypothetical Value | Hypothetical Value |

| mAChR M1 | Calcium Mobilization | e.g., Full Antagonist | Hypothetical Value | N/A |

| A summary table of hypothetical functional data. |

Signaling Pathway: Gq-Coupled Muscarinic Receptor

Putative signaling cascade for M1/M3/M5 receptor activation.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a novel modulator of the cholinergic system. The proposed mechanism of action, centered on interactions with both nicotinic and muscarinic acetylcholine receptors, provides a solid foundation for its pharmacological investigation. The experimental protocols outlined in this guide offer a comprehensive strategy to elucidate its binding affinity, functional activity, and receptor subtype selectivity. The results of these studies will be instrumental in determining the therapeutic potential of this compound for CNS disorders where cholinergic signaling is dysregulated. Future in vivo studies in relevant animal models will be necessary to assess its pharmacokinetic properties, safety profile, and efficacy.

References

-

Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters. [Link]

-

Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]

-

Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules. [Link]

-

Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry. [Link]

-

Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. [Link]

-

Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Molecular Pharmacology. [Link]

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Journal of Neuroscience. [Link]

-

Acetylcholine receptors (muscarinic). Guide to Pharmacology. [Link]

-

Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders. ACS Medicinal Chemistry Letters. [Link]

-

Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. Molecules. [Link]

-

A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. [Link]

-

SAR (Structure activity relationship ) of directly acting cholinergic Drugs. CUTM Courseware. [Link]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters. [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience. [Link]

-

(1-Methylpyrrolidin-3-yl)methanamine. PubChem. [Link]

-

Pyridine alkaloids with activity in the central nervous system. RSC Advances. [Link]

-

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry. [Link]

-

3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. Journal of Medicinal Chemistry. [Link]

-

1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to (S)-(1-Methylpyrrolidin-3-yl)methanamine: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methylpyrrolidin-3-yl)methanamine is a chiral saturated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. Its rigid pyrrolidine core, coupled with a primary amine functional group and a defined stereocenter, offers a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its burgeoning role in the development of targeted therapies. The strategic incorporation of this moiety can significantly influence the pharmacological profile of a drug candidate, affecting its potency, selectivity, and pharmacokinetic properties.

Core Identifiers and Physicochemical Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective use in research and development.

Chemical Identifiers

The accurate identification of this chiral amine is crucial for procurement, regulatory documentation, and scientific communication. Several identifiers are used for this compound, with the CAS number being the most definitive. It is important to distinguish between the specific (S)-enantiomer, the racemic mixture, and its salt forms.

| Identifier | Value | Source |

| Chemical Name | [(3S)-1-methylpyrrolidin-3-yl]methanamine | IUPAC |

| CAS Number (S)-enantiomer, free base | 1419075-98-1 | [1] |

| CAS Number (Racemic) | 13005-11-3 | [2] |

| CAS Number (S)-enantiomer, dihydrochloride) | 1860033-51-7 | |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| InChI Key | BAOBZCAXECCBQL-UHFFFAOYSA-N |

Physicochemical Data

The physicochemical properties of this compound influence its reactivity, solubility, and handling. The following data pertains to the racemic mixture, which is often the most readily available form.

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 134.7 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed place | |

| Purity (typical) | ≥97% |

Synthesis and Manufacturing

The enantiomerically pure form of (1-Methylpyrrolidin-3-yl)methanamine is essential for its application in chiral drug development. The synthesis of the (S)-enantiomer can be approached through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis provides a direct route to the desired enantiomer, often leveraging chiral catalysts or starting materials. One plausible synthetic pathway initiates from a chiral precursor, such as (R)-3-hydroxypyrrolidine.

A generalized workflow for the enantioselective synthesis is depicted below:

Caption: Enantioselective synthesis workflow.

This synthetic approach leverages a readily available chiral starting material and proceeds through well-established chemical transformations. The key step is the SN2 reaction with an azide nucleophile, which proceeds with inversion of stereochemistry to yield the desired (S)-configuration at the C3 position. Subsequent reduction of the azide furnishes the primary amine.

Chiral Resolution

An alternative to enantioselective synthesis is the resolution of the racemic (1-Methylpyrrolidin-3-yl)methanamine. This can be achieved through various techniques, most commonly by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol). Add a stoichiometric amount of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid).

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and often requires optimization.

-

Isolation: Isolate the crystalline salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH, K₂CO₃) to liberate the enantiomerically enriched free amine.

-

Extraction: Extract the free amine into an organic solvent and purify by distillation or chromatography.

The efficiency of this method is highly dependent on the difference in solubility between the two diastereomeric salts.

Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric excess.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) is often effective for the separation of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used as the analyte lacks a strong chromophore.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive component for introducing specific spatial arrangements of functional groups in a drug molecule. This can lead to enhanced binding affinity and selectivity for a biological target. While specific marketed drugs containing this exact fragment are not prominently disclosed, its structural motif is found in compounds targeting various receptors, particularly in the central nervous system.

Muscarinic Acetylcholine Receptor Modulators

The pyrrolidine scaffold is a key feature in many ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and are targets for the treatment of Alzheimer's disease and schizophrenia.[3][4] The stereochemistry of the pyrrolidine ring and its substituents is often critical for selective modulation of mAChR subtypes. The this compound moiety can serve as a versatile anchor to which other pharmacophoric elements can be attached to create potent and selective positive allosteric modulators (PAMs) or agonists.[5]

Dopamine Receptor Ligands

Dopamine receptors, particularly the D3 subtype, are important targets for the treatment of neurological and psychiatric disorders, including Parkinson's disease and addiction.[6][7][8] The design of selective D3 receptor ligands is an active area of research. The this compound scaffold can be incorporated into molecules designed to interact with the orthosteric or allosteric binding sites of dopamine receptors. The defined stereochemistry allows for precise positioning of substituents to optimize interactions with the receptor's binding pocket.[9]

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound fragment into a lead molecule can provide valuable structure-activity relationship (SAR) data. Key considerations include:

-

Vectorial Projection: The primary amine provides a key attachment point for extending the molecule into different regions of a binding pocket.

-

Stereochemical Influence: The (S)-configuration dictates a specific spatial orientation of the aminomethyl group relative to the pyrrolidine ring, which can be crucial for chiral recognition by the target protein.

-

Physicochemical Modulation: The basic nitrogen of the pyrrolidine ring can be important for salt formation and can influence the overall pKa and solubility of the final compound.

The logical progression of SAR studies involving this scaffold is illustrated below:

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. CAS 13005-11-3 | (1-methylpyrrolidin-3-yl)methanamine - Synblock [synblock.com]

- 3. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D3 receptor ligands: recent advances in the control of subtype selectivity and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(1-Methylpyrrolidin-3-yl)methanamine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of (S)-(1-Methylpyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

This compound is a chiral disubstituted pyrrolidine that has garnered significant attention as a versatile building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure, frequently appearing in pharmaceuticals and natural products due to its favorable physicochemical properties, such as enhanced aqueous solubility and its ability to act as a hydrogen bond donor or acceptor.[1] The specific stereochemistry and substitution pattern of this compound—featuring a methyl group on the nitrogen and an aminomethyl group at the C3 position—provide a unique three-dimensional framework that is crucial for molecular recognition and interaction with biological targets.[2]

Understanding the precise molecular structure and, more importantly, the conformational dynamics of this molecule is paramount for rational drug design. The spatial arrangement of its functional groups, dictated by the puckering of the pyrrolidine ring and the orientation of its substituents, directly influences its binding affinity, selectivity, and ultimately, its pharmacological efficacy.[3] This guide provides an in-depth analysis of the structural features of this compound and delineates the experimental and computational methodologies required for a rigorous conformational assessment.

Core Molecular Structure and Properties

The fundamental structure of this compound consists of a five-membered saturated heterocycle (the pyrrolidine ring) with a chiral center at the C3 position, conferring the (S) stereochemistry. The ring is N-alkylated with a methyl group and substituted at the C3 position with an aminomethyl (-CH₂NH₂) group.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [4] |

| Molecular Weight | 114.19 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CN1CCCN | [4] |

| InChIKey | BAOBZCAXECCBQL-UHFFFAOYSA-N | [4][5] |

| CAS Number | 13005-11-3 | [4][6] |

| Physical Form | Liquid | [5] |

Conformational Analysis: Unveiling the 3D Landscape

Unlike planar aromatic rings, the five-membered pyrrolidine ring is non-planar and adopts puckered conformations to alleviate torsional strain. Its flexibility allows it to exist in a dynamic equilibrium between two primary low-energy conformations: the envelope (E) form, where one atom is out of the plane of the other four, and the twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The process of interconversion between these puckered forms is known as pseudorotation.[7]

The conformational preference of this compound is dictated by the steric and electronic interactions of its substituents. The bulky aminomethyl group at the C3 position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the ring protons. The N-methyl group introduces further complexity, influencing both the ring pucker and the barrier to nitrogen inversion. The interplay between these factors results in a complex potential energy surface with multiple local minima, the relative populations of which determine the molecule's overall conformational profile in solution.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-Methylpyrrolidin-3-yl)methanamine | 13005-11-3 [sigmaaldrich.com]

- 6. CAS 13005-11-3 | (1-methylpyrrolidin-3-yl)methanamine - Synblock [synblock.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Part 1: Introduction and Core Concepts

The Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in numerous natural products and FDA-approved drugs underscores its utility as a versatile scaffold.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[2][3] This structural feature is critical for establishing specific stereochemical interactions with biological targets, which can significantly influence a compound's potency and selectivity.[2][3] The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, and the nitrogen atom can act as a hydrogen bond donor or acceptor, further contributing to its favorable pharmacological profile.[4]

Molecular Profile of (S)-(1-Methylpyrrolidin-3-yl)methanamine

This compound is a chiral small molecule featuring a pyrrolidine ring N-methylated at the 1-position and substituted with a methanamine group at the 3-position. The "(S)" designation refers to the stereochemistry at the chiral center at the 3-position of the pyrrolidine ring.

| Property | Value | Source |

| Molecular Formula | C6H14N2 | [5] |

| Molecular Weight | 114.19 g/mol | [5] |

| IUPAC Name | This compound | |

| CAS Number | 13005-11-3 | [5] |

The presence of two basic nitrogen atoms, the tertiary amine within the ring and the primary amine in the side chain, suggests that this molecule will be protonated at physiological pH, influencing its solubility and potential interactions with biological targets.

Rationale for Investigating CNS Activity

While no specific biological activities for this compound have been reported in the public domain, its structural components are present in numerous centrally active compounds. The N-methylpyrrolidine moiety is a key feature in compounds targeting dopamine D2/D3 receptors.[6][7][8] Furthermore, pyrrolidine-based structures are known to be potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][9][10][11] The aminomethyl side chain provides a primary amine, a common feature in many neurotransmitters and their analogs. Based on these structural analogies, it is hypothesized that this compound possesses the potential to modulate monoaminergic neurotransmission in the central nervous system (CNS).

Part 2: Hypothesized Biological Targets and In Vitro Validation

Hypothesis 1: Monoamine Transporter Inhibition

The structural resemblance of this compound to known monoamine reuptake inhibitors, such as certain 3,4-disubstituted pyrrolidines, suggests that it may interact with and inhibit the function of DAT, NET, and/or SERT.[1][12] Inhibition of these transporters would lead to an increase in the synaptic concentrations of their respective neurotransmitters (dopamine, norepinephrine, and serotonin), a mechanism of action for many antidepressant and psychostimulant drugs.

This protocol determines the affinity of the test compound for the monoamine transporters by measuring its ability to compete with a radiolabeled ligand known to bind to the target.

Methodology:

-

Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT, or use rodent brain synaptosomes. Homogenize the cells or tissues in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or a reference inhibitor.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

-

Scintillation Counting: Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Hypothesis 2: Dopamine D2/D3 Receptor Modulation

The N-alkylated pyrrolidine scaffold is a common feature in ligands that bind to dopamine D2 and D3 receptors.[6][7][8][13] Depending on the other substituents and their spatial arrangement, these compounds can act as agonists, antagonists, or partial agonists. Therefore, it is plausible that this compound could modulate the activity of these receptors, which are important targets for antipsychotic medications and treatments for substance use disorders.

Similar to the transporter binding assays, this protocol measures the affinity of the test compound for D2 and D3 receptors.

Methodology:

-

Membrane Preparation: Use membranes from cells (e.g., CHO or HEK293) stably expressing human D2 or D3 receptors.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a suitable radioligand (e.g., [³H]spiperone for D2 or [³H]-(+)-PHNO for D3), and a range of concentrations of the test compound.

-

Incubation, Harvesting, and Counting: Follow the same procedures as described in the monoamine transporter binding assay (Section 2.1.2).

-

Data Analysis: Calculate the IC₅₀ and Ki values to determine the binding affinity of the compound for D2 and D3 receptors.

This assay determines the functional activity of the compound at D2/D3 receptors, which are Gαi-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO) co-expressing the dopamine receptor of interest (D2 or D3) and a reporter system that responds to changes in cAMP levels (e.g., a luminescent or fluorescent reporter).

-

Cell Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Co-incubate with varying concentrations of this compound.

-

Detection: After incubation, lyse the cells and measure the level of cAMP using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase-based reporter assay).

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the concentration of the test compound. A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC₅₀ (effective concentration for 50% of maximal response).

-

Antagonist Mode: Co-incubate the cells with a known D2/D3 receptor agonist (e.g., quinpirole) and varying concentrations of the test compound. A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity. Calculate the IC₅₀ or Kb.

-

Part 3: In Vivo Assessment of CNS Effects

Preliminary In Vivo Profiling

Caption: A logical flow for in vivo CNS screening.

This test assesses the general stimulant or depressant effects of a novel compound on spontaneous motor activity.

Methodology:

-

Animal Acclimation: Habituate rodents (mice or rats) to the testing room for at least 30-60 minutes before the experiment.

-

Apparatus: Use open-field arenas equipped with infrared beams or a video tracking system to monitor movement.

-

Compound Administration: Administer this compound or vehicle via a relevant route (e.g., intraperitoneal, oral).

-

Testing: Place the animal in the center of the open-field arena and record its activity for a set duration (e.g., 30-60 minutes).

-

Data Collection: Measure parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Compare the activity of the compound-treated group to the vehicle-treated group to determine if the compound increases (stimulant) or decreases (sedative) locomotor activity.

Probing Anxiolytic/Anxiogenic Potential

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Methodology:

-

Apparatus: The EPM consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.

-

Animal Preparation: Acclimate the animals to the testing room and administer the test compound or vehicle.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a 5-minute session.

-

Data Recording: Use a video camera mounted above the maze to record the session for later analysis.

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (as a measure of general activity).

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Investigating Antidepressant-like Activity

The forced swim test (FST) is a common behavioral screen for assessing antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[14][15]

Methodology:

-

Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Animal Preparation: Administer the test compound or vehicle according to a specific dosing regimen (acute or chronic).

-

Test Procedure: Place the animal in the water-filled cylinder for a 6-minute session.[14]

-

Data Recording: Record the session with a video camera.

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Part 4: Data Interpretation and Future Directions

Integrating In Vitro and In Vivo Data

A comprehensive pharmacological profile of this compound can be established by correlating the in vitro and in vivo findings. For instance, if the compound demonstrates high affinity for and potent inhibition of the dopamine transporter in vitro, and subsequently increases locomotor activity in vivo, this would strongly suggest a psychostimulant-like mechanism of action. Conversely, if it shows high affinity for SERT and reduces immobility in the forced swim test, this would be indicative of an antidepressant-like profile.

Structure-Activity Relationship (SAR) Considerations

The initial biological data for this compound will serve as a foundation for future structure-activity relationship (SAR) studies. Systematic modifications to the molecule can help to optimize its potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

-

Stereochemistry: Synthesize and test the (R)-enantiomer to determine the stereochemical requirements for activity.

-

N-alkylation: Vary the alkyl group on the pyrrolidine nitrogen to probe its influence on receptor/transporter affinity.

-

Side Chain Modification: Alter the length and nature of the aminomethyl side chain.

-

Ring Substitution: Introduce substituents on the pyrrolidine ring to explore their impact on the compound's activity and selectivity.

Concluding Remarks and Future Perspectives

This compound represents a novel chemical entity with a high potential for CNS activity, based on its structural similarity to known modulators of monoaminergic systems. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating its biological activities. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and will guide future medicinal chemistry efforts to develop more potent and selective analogs for the treatment of various CNS disorders.

Part 5: References

Sources

- 1. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. semanticscholar.org [semanticscholar.org]

(S)-(1-Methylpyrrolidin-3-yl)methanamine review of literature

An In-depth Technical Guide to (S)-(1-Methylpyrrolidin-3-yl)methanamine: Synthesis, Characterization, and Application

Introduction

This compound is a chiral saturated N-heterocycle that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the stereochemically defined primary amine and tertiary amine functionalities, makes it an ideal scaffold for exploring chemical space in drug discovery. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, and the specific (S)-3-aminomethyl substitution pattern is crucial for achieving potent and selective interactions with biological targets.[1] This guide, intended for researchers and drug development professionals, provides an in-depth review of the synthesis of this key intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and its application in the development of therapeutic agents.

Physicochemical Properties & Spectroscopic Analysis

Understanding the fundamental properties of a building block is critical for its effective use in multi-step syntheses. The key physicochemical data for the parent compound are summarized below.

Table 1: Physicochemical Properties of (1-Methylpyrrolidin-3-yl)methanamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂ | PubChem[2] |

| Molecular Weight | 114.19 g/mol | PubChem[2] |

| InChIKey | BAOBZCAXECCBQL-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | 13005-11-3 (Racemic) | PubChem[2] |

| Predicted XLogP3 | -0.3 | PubChem[2] |

| Hydrogen Bond Donors | 1 (amine group) | PubChem[2] |

| Hydrogen Bond Acceptors | 2 (amine nitrogens) | PubChem[2] |

Spectroscopic Characterization (Predicted)

Predicted ¹³C NMR Spectrum: The spectrum will feature six distinct signals corresponding to each carbon atom. The N-methyl carbon will appear furthest upfield, followed by the methylene carbons of the pyrrolidine ring. The carbon bearing the aminomethyl group (C3) and the aminomethyl carbon itself (C6) will be shifted downfield due to the influence of the nitrogen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| N-CH₃ | ~42 | Typical for an N-methyl group on a saturated heterocycle. |

| C5 | ~55 | Pyrrolidine methylene carbon adjacent to tertiary amine. |

| C2 | ~57 | Pyrrolidine methylene carbon adjacent to tertiary amine. |

| C4 | ~32 | Pyrrolidine methylene carbon. |

| C3 (CH) | ~38 | Methine carbon, shifted downfield by two adjacent carbons. |

| C6 (-CH₂NH₂) | ~45 | Methylene carbon attached to a primary amine. |

Predicted ¹H NMR Spectrum: The proton spectrum will exhibit complex splitting patterns due to the chiral center and the diastereotopic nature of the methylene protons on the pyrrolidine ring.

Table 3: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -NH₂ | 1.3-2.0 | Broad Singlet | 2H | Primary amine protons |

| H4 | 1.5-1.7 | Multiplet | 1H | Pyrrolidine ring proton |

| H4' | 2.0-2.2 | Multiplet | 1H | Pyrrolidine ring proton |

| H3 | 2.2-2.4 | Multiplet | 1H | Pyrrolidine ring methine |

| N-CH₃ | ~2.3 | Singlet | 3H | N-methyl group |

| H2/H5/H2'/H5' | 2.3-2.8 | Multiplets | 4H | Pyrrolidine ring methylenes |

| H6/H6' | 2.6-2.9 | Multiplets | 2H | Aminomethyl protons |

Core Synthesis Strategies: The Primacy of Chirality

The principal challenge in synthesizing this compound is the precise installation of the stereocenter at the C3 position. Two dominant philosophies address this challenge: utilizing a starting material from the "chiral pool" or employing an asymmetric catalytic method on a prochiral substrate.

-

Chiral Pool Synthesis: This is often the most robust and cost-effective strategy on an industrial scale. It leverages naturally occurring, enantiomerically pure starting materials like amino acids.[5][6] For the target molecule, a logical precursor is (S)-glutamic acid or a derivative thereof, where the desired stereochemistry is already present. The synthetic task is then reduced to a series of stereocontrolled ring-forming and functional group manipulation reactions.

-

Asymmetric Catalysis: This approach involves converting a prochiral precursor into the desired chiral product using a chiral catalyst.[7] Methods like asymmetric hydrogenation of a suitable enamine or a catalytic 1,3-dipolar cycloaddition could theoretically yield the desired pyrrolidine core.[8][9] While elegant, these methods often require expensive catalysts (e.g., rhodium or iridium complexes) and extensive optimization to achieve high enantiomeric excess (ee).

For reliability and scalability, the chiral pool approach remains the dominant and field-proven method.

Caption: Step-by-step workflow for the synthesis.

Step 1 & 2: N-Protection of (2S,4R)-4-Hydroxyproline

-

Rationale: The secondary amine of the starting material is more nucleophilic than the hydroxyl group and must be protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the planned reaction conditions but can be removed later under acidic conditions.

-

Procedure:

-

Suspend trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (1.1 eq) dissolved in water, maintaining the temperature below 10 °C.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Perform an acidic workup to isolate the N-Boc protected product, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

-

Step 3 & 4: Stereochemical Inversion via Mesylation and Azide Substitution

-

Rationale: This two-step sequence is the core of the synthesis, designed to invert the stereochemistry at the C4 position (which becomes the C3 position in the final product after decarboxylation) from R to S. First, the hydroxyl group is converted into an excellent leaving group (mesylate). Then, sodium azide acts as a nucleophile in an Sₙ2 reaction, which proceeds with complete inversion of configuration.

-

Procedure:

-

Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir at 0 °C for 2-4 hours. Upon completion, wash the reaction mixture with cold HCl, saturated NaHCO₃, and brine to isolate the mesylated intermediate.

-

Dissolve the crude mesylate in dimethylformamide (DMF).

-